3-methyl-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-1,2-oxazole-5-carboxamide
Description
The compound 3-methyl-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-1,2-oxazole-5-carboxamide features a bicyclic cyclopenta[c]pyrazole core fused with a methyl-substituted 1,2-oxazole ring via a carboxamide linkage.
Properties
IUPAC Name |
3-methyl-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-7-6-10(18-15-7)12(17)13-11-8-4-3-5-9(8)14-16(11)2/h6H,3-5H2,1-2H3,(H,13,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRSQKPZHFZFNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=C3CCCC3=NN2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-methyl-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-1,2-oxazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available information regarding its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its unique structure that combines a cyclopenta[c]pyrazole moiety with an oxazole ring. Its molecular formula is , with a molecular weight of approximately 246.27 g/mol. The IUPAC name reflects its complex structure, highlighting the presence of multiple heterocyclic rings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄N₄O₂ |
| Molecular Weight | 246.27 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Antifungal Activity : Studies have demonstrated that pyrazole derivatives possess antifungal activity against strains such as Candida albicans and Cryptococcus neoformans . The mechanism often involves disruption of fungal cell wall synthesis or interference with metabolic pathways.
Antitumor Potential
Preliminary studies suggest that this compound may also exhibit antitumor activity. Pyrazole derivatives have been associated with the inhibition of cancer cell proliferation through various mechanisms:
Inhibitory Effects on Enzymatic Activity
Compounds in this class may act as inhibitors for specific enzymes involved in disease processes:
- Enzyme Inhibition : Some studies indicate potential inhibition of protein kinases or other critical enzymes that play roles in signaling pathways related to inflammation and cancer .
Understanding the mechanisms by which this compound exerts its biological effects is crucial for its application in therapeutic contexts.
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Blocks specific enzymes involved in metabolic pathways |
| Cell Cycle Modulation | Induces cell cycle arrest in cancer cells |
| Antifungal Mechanism | Disrupts cell wall synthesis or metabolic functions in fungi |
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
- Antifungal Evaluation : A study assessed the antifungal properties against clinical strains of Candida and found promising results indicating effective inhibition at low concentrations .
- Antitumor Screening : In vitro assays demonstrated that certain pyrazole derivatives could inhibit the growth of various cancer cell lines by inducing apoptosis .
- Mechanistic Studies : Research utilizing molecular docking has suggested potential interactions with key proteins involved in cancer progression and inflammation .
Comparison with Similar Compounds
Key Structural Features:
- Cyclopenta[c]pyrazole moiety : A five-membered bicyclic system with nitrogen atoms at positions 1 and 2 ( ).
- 1,2-Oxazole-5-carboxamide : A methyl-substituted oxazole ring linked to the pyrazole via a carboxamide group.
- Substituents : Methyl groups at the oxazole (C3) and cyclopenta[c]pyrazole (C2) positions, likely influencing steric and electronic properties.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Electron-withdrawing groups (e.g., chloro in 3b ) increase melting points (171–172°C vs. 133–135°C in 3a), likely due to enhanced dipole interactions.
- Synthetic Yields : Aromatic substituents (e.g., phenyl in 3a) yield ~68%, while bulky groups (p-tolyl in 3c) slightly reduce yields (62%) due to steric hindrance .
Functional Group Variations
- Cyclopenta[c]pyrazole vs.
- Oxazole vs. Thiophene : In , a cyclopenta[c]pyrazole-thiophene hybrid (BK49216) replaces the oxazole-carboxamide with a methoxybenzonitrile group. Thiophene’s electron-rich nature may alter solubility and reactivity compared to the oxazole’s electronegative oxygen.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
